Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with ethyl, 2-chloroanilino, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the 2-Chloroanilino Group: This step involves the nucleophilic aromatic substitution of the pyrimidine ring with 2-chloroaniline.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The compound is prone to nucleophilic aromatic substitution, especially at the chloro position on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The 2-chloroanilino group can form hydrogen bonds and π-π interactions with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-(2-fluoroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Ethyl 4-(2-bromoanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate: Bromine substitution can lead to different electronic and steric effects.
Ethyl 4-(2-methoxyanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate: The methoxy group introduces different hydrogen bonding capabilities and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its balance of lipophilicity and electronic effects, which make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)8-7-19-13(14(16,17)18)21-11(8)20-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSOBHXODUPUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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